n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide
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Overview
Description
n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methanesulfonyl chloride.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzimidazole derivative with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the methylsulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole, 2-aminobenzimidazole, and 2-methylbenzimidazole.
Sulfonamide Derivatives: Compounds like sulfanilamide, sulfamethoxazole, and sulfadiazine.
Uniqueness
The uniqueness of n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide lies in its specific combination of the benzimidazole core and the methylsulfonyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C11H13N3O3S |
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Molecular Weight |
267.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methylsulfonylpropanamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7(18(2,16)17)10(15)14-11-12-8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H2,12,13,14,15) |
InChI Key |
ZQNAMRQPMQYFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)S(=O)(=O)C |
Origin of Product |
United States |
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